Isopropylcarbamic chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carbamates, which Isopropylcarbamic chloride is a type of, involves a process known as carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Scientific Research Applications

Sterility of Ethyl Chloride Spray

Ethyl chloride topical anesthetic spray, a related compound, is widely used during outpatient injection procedures. A study evaluated the sterility of ethyl chloride spray applied before an injection, revealing that its application, even though nonsterile, did not alter the sterility of the injection sites, ensuring safe usage in medical settings (Polishchuk, Gehrmann, & Tan, 2012).

Mechanistic Studies of Carbamoyl Chlorides

Carbamoyl chlorides, structurally related to isopropylcarbamic chloride, are significant intermediates in both research labs and industrial syntheses. A comprehensive review of their solvolysis reactions under various conditions highlights their crucial role in chemical synthesis and the application of the extended Grunwald–Winstein equation to understand their behavior (D’Souza & Kevill, 2016).

Intermolecular Carbolithiation

The study of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, derived from N,N-diisopropylcarbamoyl chloride, showcases the application of carbolithiation reactions in synthesizing benzyl carbamates. These reactions, influenced by chiral diamines, offer moderate enantiofacial differentiation, demonstrating the compound's potential in stereoselective synthesis (Peters et al., 2002).

Phase-Transfer Catalysis

Triethyl Benzyl Ammonium Chloride, prepared from benzyl chloride, exhibits phase transfer catalysis properties. The study explores optimal reaction conditions and confirms its catalytic role, suggesting its utility in synthesizing various organic compounds (Meng, 2009).

Solvent and Ions Effects on Guar Solutions

Isopropyl alcohol's effect on the rheological properties of guar solutions was studied, demonstrating its role in promoting the formation of large-scale structures and altering the solution's elastic response. This research provides insight into the behavior of such substances in different solvent conditions and their potential industrial applications (Gittings et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

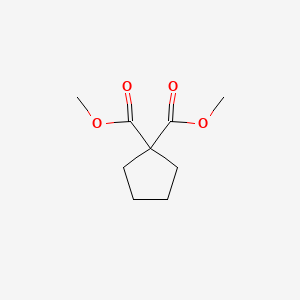

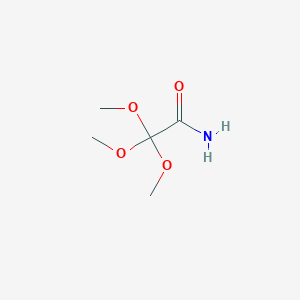

Isopropylcarbamic chloride is a chemical compound with the formula C4H8ClNO . . Carbamates, a class of compounds to which Isopropylcarbamic chloride belongs, are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the structure of the carbamate and its functional groups .

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows carbamates to make specific drug-target interactions .

Biochemical Pathways

The biological pathway of a chemical compound can be predicted based on a fragment-based vectorial representation of their chemical structures . This approach can detect those molecular fragments characteristic of a pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

The result of the action of a carbamate compound can be influenced by the specific interactions it makes with its biological targets .

Action Environment

Factors such as temperature can influence the reaction involving isopropylcarbamic chloride . For instance, the temperature in the vessel rises from 56° to 86° C during a reaction involving Isopropylcarbamic chloride .

properties

IUPAC Name |

N-propan-2-ylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPXPCGVNXPRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506743 |

Source

|

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropylcarbamic chloride | |

CAS RN |

38955-43-0 |

Source

|

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)